molecular formula C21H21NO6 B1452973 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanedioic acid CAS No. 879551-17-4

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanedioic acid

Cat. No.: B1452973
CAS No.: 879551-17-4
M. Wt: 383.4 g/mol
InChI Key: FGKBEQMQAJSEQI-SFHVURJKSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanedioic acid is a useful research compound. Its molecular formula is C21H21NO6 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
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Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanedioic acid, commonly referred to as a fluorenylmethoxycarbonyl (Fmoc) derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a fluorenylmethoxycarbonyl group, which is known for its role in protecting amine functionalities during chemical synthesis. The presence of the pentanedioic acid moiety contributes to its potential bioactivity by allowing interactions with various biological targets.

Property Details
Molecular Formula C22H26N2O4
Molecular Weight 374.46 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-pentanedioic acid
Functional Groups Amine, carboxylic acid, aromatic

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The Fmoc group provides stability, while the pentanedioic moiety may facilitate binding through hydrogen bonds and hydrophobic interactions.

Antimicrobial Activity

Recent studies have indicated that compounds derived from the fluorenone structure exhibit significant antimicrobial properties. The modification of substituents on the fluorenone nucleus has been shown to enhance activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

A study assessing new O-aryl-carbamoyl-oxymino-fluorene derivatives found that structural variations influenced antimicrobial efficacy significantly. Compounds that included electron-withdrawing groups demonstrated improved inhibitory effects against both planktonic and biofilm states of bacteria .

Antiproliferative Effects

Research has also explored the antiproliferative effects of fluorenone derivatives. Certain analogs have demonstrated activity as topoisomerase inhibitors, which are crucial in cancer therapy due to their role in DNA replication and repair . The introduction of linear alkyl groups has been linked to enhanced antiproliferative activity compared to branched structures .

Case Studies

  • Antimicrobial Efficacy : A series of fluorenone derivatives were synthesized and tested against multi-drug resistant strains. Among these, compounds with longer hydrocarbon chains exhibited lower minimum inhibitory concentrations (MICs), suggesting their potential as lead compounds for developing new antibiotics .
  • Cytotoxicity Assessment : In vitro studies have shown that certain fluorenone derivatives possess cytotoxic properties against cancer cell lines. For instance, derivatives designed as type I topoisomerase inhibitors displayed promising results in inhibiting cell proliferation in breast cancer models .

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-22(18(20(25)26)10-11-19(23)24)21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,23,24)(H,25,26)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKBEQMQAJSEQI-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCC(=O)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CCC(=O)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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